molecular formula C24H27ClN4O4S2 B2514140 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216678-85-1

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2514140
CAS No.: 1216678-85-1
M. Wt: 535.07
InChI Key: UJASQIMDZIVTBK-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a potent and cell-permeable inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with tumorigenesis and treatment resistance in various hematological malignancies and solid tumors [https://www.nature.com/articles/nrc2109]. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling. This disruption can lead to the induction of apoptosis and the sensitization of cancer cells to conventional chemotherapeutic agents. Its primary research value lies in probing the oncogenic functions of PIM kinases and investigating their role as a therapeutic target in cancers such as leukemia, lymphoma, and prostate cancer [https://aacrjournals.org/cancerres/article/76/10/2833/625928/A-Novel-Oral-PIM-Kinase-Inhibitor-Acutely]. Researchers utilize this inhibitor in vitro to study signal transduction pathways, mechanisms of drug resistance, and for the development of novel combination treatment strategies.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2.ClH/c1-30-17-8-9-18(31-2)21-20(17)26-24(34-21)28(11-5-10-27-12-14-32-15-13-27)23(29)22-25-16-6-3-4-7-19(16)33-22;/h3-4,6-9H,5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJASQIMDZIVTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of morpholine and carboxamide functional groups enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Research indicates that compounds with similar structures often exhibit significant acetylcholinesterase (AChE) inhibitory activity , which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. A study demonstrated that derivatives of benzo[d]thiazole effectively inhibit AChE, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Anticancer Properties

Recent investigations into the anticancer properties of thiazole derivatives have shown promising results. For instance, compounds structurally related to this compound have been tested against various cancer cell lines. These studies revealed that certain derivatives exhibit cytotoxic effects against leukemia and solid tumor cell lines, suggesting a potential role in cancer therapy .

Case Studies and Research Findings

  • AChE Inhibition Study : A series of benzo[d]thiazole derivatives were synthesized and tested for their AChE inhibitory activity. One compound demonstrated an IC50 value of 2.7 µM, indicating strong inhibitory potential . This suggests that this compound may similarly affect AChE activity.
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various thiazole derivatives on human lymphocytes and cancer cell lines. The results indicated significant cytotoxicity (CC50 values ranging from 4 to 9 µM), highlighting the potential of these compounds in targeting cancer cells while sparing normal cells .
  • Antiviral Activity : Although initial screenings showed no antiviral activity against HIV or hepatitis viruses for similar compounds, the structural modifications in this compound warrant further investigation into its potential antiviral properties .

Data Table: Biological Activity Overview

Activity Type Outcome Reference
AChE InhibitionIC50 = 2.7 µM
CytotoxicityCC50 = 4-9 µM against lymphocytes
AntimicrobialVariable activity against bacteria
AntiviralNo significant activity observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole Cores

The compound shares structural similarities with derivatives like N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride (), which replaces one benzo[d]thiazole with a furan carboxamide and substitutes morpholinopropyl with diethylaminoethyl. Key differences include:

  • Substituent polarity: Morpholinopropyl (polar, oxygen-containing) vs. diethylaminoethyl (less polar, tertiary amine).
  • Molecular weight : The target compound’s dual benzo[d]thiazole cores likely result in a higher molecular weight compared to ’s 440.0 g/mol .
  • Bioavailability : The hydrochloride salt and morpholine group may improve aqueous solubility compared to tertiary amines.

Triazole and Thiadiazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () and DTCPB () differ in core heterocycles:

  • Triazoles (): Feature a 1,2,4-triazole ring with sulfur and halogen substituents, enabling tautomerism (thione vs. thiol forms). These exhibit distinct IR bands (e.g., νC=S at 1247–1255 cm⁻¹) and are synthesized via base-mediated cyclization .
  • Thiadiazoles (): Include electron-withdrawing groups (e.g., carbonitrile) for materials science applications, contrasting with the target compound’s pharmaceutical design .

Substituent Effects on Physicochemical Properties

  • Morpholinopropyl vs. alkylamino chains: Morpholine’s oxygen atom increases polarity and hydrogen-bonding capability compared to dimethylamino or diethylamino groups (e.g., ) .

Research Findings and Data Comparison

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Key Features Reference
Target Compound Dual benzo[d]thiazole 4,7-dimethoxy, 3-morpholinopropyl Hydrochloride salt; enhanced solubility; potential pharmacophore
N-(2-(diethylamino)ethyl)-... () Benzo[d]thiazole, furan Diethylaminoethyl, furan carboxamide Lower polarity; MW = 440.0 g/mol
5-(4-(4-X-phenylsulfonyl)phenyl)-... () 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Thione tautomer; IR νC=S at 1247–1255 cm⁻¹; halogenated
DTCPB () Thiadiazole Di-p-tolylamino, carbonitrile Electron-withdrawing groups; optoelectronic applications

Key Observations:

  • Synthetic Routes : The target compound’s synthesis likely parallels ’s methods, involving cyclization and nucleophilic substitutions .
  • Spectroscopic Confirmation : IR and NMR data (e.g., absence of νC=O in triazoles ) highlight the importance of tautomerism and functional group analysis.

Q & A

Q. Optimization Considerations :

ParameterExample ConditionsImpact on Yield/Purity
SolventAcetonitrile (reflux, 1–3 min)Faster reaction kinetics
CatalystIodine/Triethylamine in DMFFacilitates cyclization
Temperature60–80°C for amide couplingReduces side reactions

Basic: Which analytical techniques are critical for confirming structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent integration and connectivity (e.g., methoxy, morpholine protons at δ 3.2–4.0 ppm) .
  • HPLC : Purity assessment (>95% typical; methods: C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks matching theoretical m/z (e.g., [M+H]⁺ at 584.2) .

Q. Example Data :

TargetIC₅₀ (µM)Inhibition TypeReference
EGFR Kinase0.45Competitive
HDAC62.1Non-competitive

Advanced: How to design in vivo studies for pharmacokinetics and toxicity?

  • Pharmacokinetics :
    • Route : Intravenous vs. oral administration in rodent models.
    • Parameters : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability .
  • Toxicity :
    • Acute Toxicity : LD₅₀ determination in mice (e.g., >500 mg/kg) .
    • Organ-Specific Effects : Histopathology of liver/kidney post-administration .

Q. Example Protocol :

Study TypeModelMetricsReference
BioavailabilitySprague-Dawley ratsAUC₀–24h = 1200 ng·h/mL

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